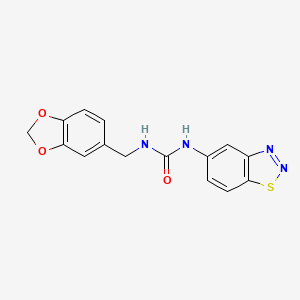

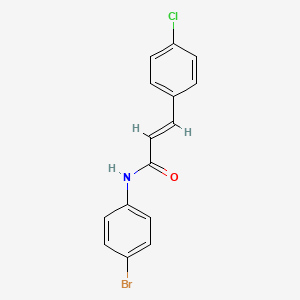

![molecular formula C18H23N3O3 B5563405 1-cyclopropyl-4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5563405.png)

1-cyclopropyl-4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related cyclopropyl-containing compounds has been achieved through various methods. One approach involves the use of 1-piperidino-1-trimethylsilyloxycyclopropane, derived from the piperidide of 3-chloropropionic acid, reacting as cyclopropanone equivalents with various nucleophiles to form pyrroles, pyrrolines, and pyrrolizidines. This method showcases the versatility of cyclopropyl derivatives in synthetic applications (Wasserman, Dion, & Fukuyama, 1989). Additionally, donor-acceptor cyclopropanes have been treated with 1,3,5-triazinanes in the presence of MgI2, leading to pyrrolidines and piperidines under mild conditions, highlighting a synthetic procedure that tolerates a wide variety of functional groups (Garve, Kreft, Jones, & Werz, 2017).

Molecular Structure Analysis

The study of the molecular structure of compounds similar to 1-cyclopropyl-4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone often involves analyzing the conformation and stereochemistry of the cyclopropyl and piperidine components. For instance, the chair conformation of the piperidine ring and its orientation relative to the cyclopropane ring have been described, providing insights into the spatial arrangement and potential reactivity of such compounds (Sun, Shen, Zheng, Tan, & Weng, 2006).

Chemical Reactions and Properties

Cyclopropyl and piperidine derivatives participate in a variety of chemical reactions, offering pathways to diverse functionalized structures. For example, the [3+2] cycloaddition between 4-pyridinyl cyclopropanes and alkenes or alkynes catalyzed by a simple diboron(4) compound demonstrates a novel method for synthesizing pyridine-substituted cyclopentanes and related structures through dearomative/rearomative processes (Xu, Wang, Sun, Ouyang, Ding, Yu, Xu, & Li, 2022).

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Molecular Structures

Hydroxy-pyrrolizidines and Indolizidines Synthesis : The reaction of cyclic imines with cyclopropenone leads to the formation of pyrrolizidines and indolizidines, each with a hydroxy group on the bridgehead carbon atom. This methodology allows access to compounds with a core similar to natural products known for cell proliferation and adhesion inhibition properties (Kondakal, Qamar, & Hemming, 2012).

Cyclopropanone Equivalents in Synthetic Applications : Derivatives of cyclopropanone, prepared from 3-chloropropionic acid, have been utilized in the synthesis of pyrroles, pyrrolines, and pyrrolizidines, showcasing their versatility in creating diverse molecular frameworks (Wasserman, Dion, & Fukuyama, 1989).

Potential Biological Activity

Topoisomerase II Inhibitory Activity : Certain cyclopropyl-containing quinoline derivatives have shown interaction with mammalian topoisomerase II, an enzyme critical for DNA replication and cell cycle progression. This interaction suggests potential for the development of novel anticancer agents (Wentland et al., 1993).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-cyclopropyl-4-(4-pyridin-3-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c22-17-10-13(12-21(17)14-3-4-14)18(23)20-8-5-15(6-9-20)24-16-2-1-7-19-11-16/h1-2,7,11,13-15H,3-6,8-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWJLSHAEFJQOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)C(=O)N3CCC(CC3)OC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5563322.png)

![N-(3-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5563349.png)

![3-methyl-N-(4-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5563353.png)

![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5563382.png)

![4-[4-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5563387.png)

![ethyl 1-[(dimethylamino)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5563402.png)

![4-[(2-pyridinylthio)methyl]-2(1H)-quinolinone](/img/structure/B5563409.png)